molecular formula C12H13NOS B1469248 [4-(4-Methoxyphenyl)thiophen-2-yl]methanamine CAS No. 1341711-90-7

[4-(4-Methoxyphenyl)thiophen-2-yl]methanamine

Cat. No. B1469248
CAS RN: 1341711-90-7
M. Wt: 219.3 g/mol
InChI Key: NAKRBYHNIKUDJG-UHFFFAOYSA-N
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Description

“[4-(4-Methoxyphenyl)thiophen-2-yl]methanamine” is a chemical compound with the CAS Number: 1341711-90-7 . It has a molecular weight of 219.31 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name of the compound is [4- (4-methoxyphenyl)-2-thienyl]methanamine . The InChI code is 1S/C12H13NOS/c1-14-11-4-2-9 (3-5-11)10-6-12 (7-13)15-8-10/h2-6,8H,7,13H2,1H3 . The key for the InChI code is NAKRBYHNIKUDJG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“[4-(4-Methoxyphenyl)thiophen-2-yl]methanamine” is a powder that is stored at room temperature .

Scientific Research Applications

Chemical Properties and Identification

“[4-(4-Methoxyphenyl)thiophen-2-yl]methanamine” is a chemical compound with the CAS Number: 1341711-90-7 . It has a molecular weight of 219.31 and its molecular formula is C12H13NOS . It is typically stored at room temperature and appears as a powder .

Availability and Purity

This compound is available from various chemical suppliers. For instance, it is listed in the catalog of Enamine and BLD Pharm .

Potential Use in Cancer Research

There is some indication that compounds similar to “[4-(4-Methoxyphenyl)thiophen-2-yl]methanamine” could have applications in cancer research. For example, Lysyl Oxidase (LOX) and LOXL2 have been identified as having important roles in promoting tumor growth in many types of cancer . Therapeutic agents targeting the activity of LOX are proposed as cancer treatments, especially against metastasis . While “[4-(4-Methoxyphenyl)thiophen-2-yl]methanamine” is not directly mentioned, it may have potential in this field due to its structural similarity to other LOX inhibitors.

Use in Chemical Reduction Processes

Compounds similar to “[4-(4-Methoxyphenyl)thiophen-2-yl]methanamine” have been used in chemical reduction processes . For instance, NaBH4 is a powerful reducing agent that has been used for the reduction of different functional groups . While “[4-(4-Methoxyphenyl)thiophen-2-yl]methanamine” is not directly mentioned, it may have potential in this field due to its structural similarity to other compounds used in reduction processes.

Safety and Hazards

The compound has been classified under the GHS07 hazard pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

[4-(4-methoxyphenyl)thiophen-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS/c1-14-11-4-2-9(3-5-11)10-6-12(7-13)15-8-10/h2-6,8H,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKRBYHNIKUDJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Methoxyphenyl)thiophen-2-yl]methanamine

CAS RN

1341711-90-7
Record name [4-(4-methoxyphenyl)thiophen-2-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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